4-(pyridin-2-yl)-1,3-thiazole-2-carbaldehyde
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Overview
Description
4-(pyridin-2-yl)-1,3-thiazole-2-carbaldehyde: is a heterocyclic compound that features a pyridine ring fused to a thiazole ring with an aldehyde functional group at the second position of the thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-2-yl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with α-haloketones, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 4-(pyridin-2-yl)-1,3-thiazole-2-carbaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 4-(pyridin-2-yl)-1,3-thiazole-2-carboxylic acid.
Reduction: 4-(pyridin-2-yl)-1,3-thiazole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(pyridin-2-yl)-1,3-thiazole-2-carbaldehyde is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a key intermediate in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine: This compound has shown potential in biological assays for its antimicrobial and anticancer activities. It is being investigated for its ability to inhibit certain enzymes and pathways involved in disease progression.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The biological activity of 4-(pyridin-2-yl)-1,3-thiazole-2-carbaldehyde is primarily due to its ability to interact with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
4-(pyridin-2-yl)-1,3-thiazole: Lacks the aldehyde group but shares the core structure.
2-(pyridin-2-yl)-1,3-thiazole-4-carbaldehyde: Isomer with the aldehyde group at a different position.
4-(pyridin-2-yl)-1,3-thiazole-2-carboxylic acid: Oxidized form of the compound.
Uniqueness: 4-(pyridin-2-yl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in synthetic chemistry and enhances its potential biological activities.
Properties
CAS No. |
1344273-47-7 |
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Molecular Formula |
C9H6N2OS |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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